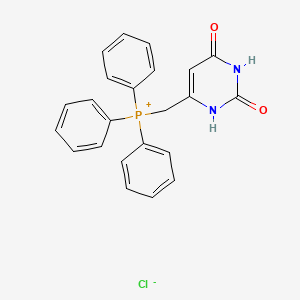

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

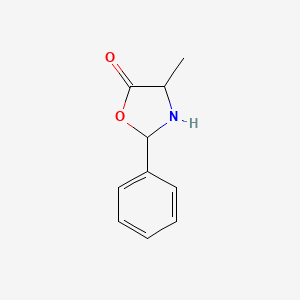

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose: is a derivative of glucose, specifically a modified form of N-acetylglucosamine. It is characterized by the presence of an acetamido group at the second carbon, a deoxy group at the second carbon, and an isopropylidene group protecting the hydroxyl groups at the fourth and sixth carbons. This compound is often used as an intermediate in carbohydrate chemistry and has applications in various scientific fields .

Mechanism of Action

Target of Action

It is known to be a useful synthetic intermediate for carbohydrate chemistry .

Mode of Action

It is known for its intricately designed molecular structure and is pivotal in the biomedical industry, particularly in medication development against diverse ailments .

Biochemical Pathways

It is known to be a useful synthetic intermediate for carbohydrate chemistry , which suggests that it may play a role in the metabolism of carbohydrates.

Pharmacokinetics

It is known to be soluble in dmf, dmso, and meoh , which could potentially influence its bioavailability.

Result of Action

It is known to be a useful synthetic intermediate for carbohydrate chemistry , suggesting that it may play a role in the synthesis of other compounds.

Action Environment

It is known to be stored at 0 to 8 °c , suggesting that temperature could potentially influence its stability.

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of glycopeptides and glycosides . It interacts with various enzymes and proteins, facilitating the formation of glycosidic bonds. This compound is also involved in the modification of cellular glycoconjugates, which are essential for cell-cell communication and molecular recognition .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the growth of certain cancer cells and exhibits potential as an antibacterial agent . Its impact on gene expression is particularly noteworthy, as it can alter the transcriptional activity of specific genes involved in cellular metabolism and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of this compound with enzymes and proteins are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell growth, metabolism, and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote growth . At high doses, it may exhibit toxic or adverse effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases significantly .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Its role in carbohydrate metabolism is particularly important, as it can modulate the synthesis and degradation of glycoconjugates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is directed to specific compartments or organelles, where it can interact with other biomolecules and perform its functions . The compound’s activity and function are closely linked to its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose typically involves the protection of the hydroxyl groups at the fourth and sixth positions of N-acetylglucosamine using acetone in the presence of an acid catalyst. The reaction conditions often include:

Reagents: Acetone, acid catalyst (e.g., sulfuric acid)

Conditions: Room temperature, stirring for several hours

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle the increased volume of reagents

Continuous stirring and temperature control: To ensure consistent reaction conditions

Purification steps: Such as crystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Substitution: Various nucleophiles in the presence of a base or acid catalyst

Major Products:

Oxidation: Products include carboxylic acids or aldehydes

Reduction: Products include amines

Substitution: Products vary depending on the nucleophile used

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Used in the synthesis of more complex carbohydrates and glycosides.

Biology:

Glycosylation Studies: Used to study the glycosylation process in proteins and lipids.

Medicine:

Drug Development: Potential use in the development of drugs targeting glycosylation pathways.

Industry:

Comparison with Similar Compounds

2-Acetamido-2-deoxy-D-glucopyranose: Lacks the isopropylidene protection group.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Contains acetyl groups instead of the isopropylidene group.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Contains acetyl groups and a chloride group.

Uniqueness: 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is unique due to the presence of the isopropylidene group, which provides protection to the hydroxyl groups at the fourth and sixth positions. This protection is crucial in synthetic chemistry as it allows for selective reactions at other positions without interference from the hydroxyl groups .

Properties

IUPAC Name |

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSNVBRWHNOPEI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)